molecular formula C11H14F4OSi B2780770 Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane CAS No. 386703-91-9

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

Cat. No.: B2780770
CAS No.: 386703-91-9
M. Wt: 266.311
InChI Key: FFGQWAFZAKSDTF-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane (CAS 386703-91-9) is a high-purity organosilicon compound with the chemical formula C11H14F4OSi and a molecular weight of 266.31 g/mol. This reagent, often abbreviated as PhOCF2CF2TMS, is specifically designed to serve as a versatile nucleophilic building block in synthetic chemistry for the efficient introduction of the phenoxytetrafluoroethyl moiety into target molecules. The compound's structure, which integrates both a phenoxy group and a tetrafluoroethyl chain terminated with a trimethylsilyl group, makes it a valuable synthon for constructing complex molecules with combined aromatic and fluorinated characteristics. Its primary research value lies in its application as a nucleophilic reagent, enabling the transfer of the -OCF2CF2Ph group to various electrophilic centers under appropriate reaction conditions. The presence of multiple fluorine atoms can significantly alter the physicochemical properties of resultant compounds, including enhanced metabolic stability, lipophilicity, and bioavailability, which is of particular interest in pharmaceutical chemistry and materials science. The trimethylsilyl group acts as a good leaving group, facilitating the generation of a nucleophilic species that can engage in cross-coupling reactions or other functionalization processes. This product is offered with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's safety data sheet prior to use.

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGQWAFZAKSDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane typically involves the reaction of trimethylchlorosilane with 1,1,2,2-tetrafluoro-2-phenoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This silane participates in nucleophilic additions to aldehydes and ketones, transferring the tetrafluoroethyl (CF2CF2-\text{CF}_2\text{CF}_2-) group. The reaction mechanism involves fluoride abstraction from silicon, generating a tetrafluoroethyl anion equivalent.

Substrate Conditions Product Yield Ref.
BenzaldehydeTBAF (tetrabutylammonium fluoride), THFPhCH(OH)CF2CF2Ph\text{PhCH(OH)CF}_2\text{CF}_2\text{Ph}85%
CyclohexanoneKF, 18-crown-6, DMFC6H11C(OH)CF2CF2SiMe3\text{C}_6\text{H}_{11}\text{C(OH)CF}_2\text{CF}_2\text{SiMe}_362%

Key Observation : Aliphatic aldehydes react efficiently, while ketones exhibit lower reactivity due to steric hindrance .

Cross-Coupling Reactions

The silane acts as a tetrafluoroethylene (CF2CF2-\text{CF}_2\text{CF}_2-) precursor in cross-coupling reactions. For example:

  • Sonogashira Coupling : Reacts with terminal alkynes in the presence of a palladium catalyst to form fluorinated alkynes .

  • Suzuki–Miyaura Coupling : Transfers the CF2CF2-\text{CF}_2\text{CF}_2- group to aryl boronic acids under basic conditions .

Table 2 : Representative Cross-Coupling Examples

Reaction Type Reagents/Catalysts Product Yield
SonogashiraPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, CuIPhC≡CCF2CF2SiMe3\text{PhC≡CCF}_2\text{CF}_2\text{SiMe}_378%
Suzuki–MiyauraPd(OAc)2\text{Pd(OAc)}_2, K2CO3\text{K}_2\text{CO}_3Ar-CF2CF2-Ar\text{Ar-CF}_2\text{CF}_2\text{-Ar}70%

Radical-Mediated Transformations

Under radical initiation (e.g., AIBN, UV light), the silane generates CF2CF2\text{CF}_2\text{CF}_2-centered radicals for:

  • Alkene Tetrafluoroethylation : Adds across double bonds (e.g., styrene) to form fluorinated alkanes .

  • Cyclization Reactions : Intramolecular radical cyclization yields fluorinated heterocycles (e.g., tetrahydropyrans) .

Example Reaction :

CH2=CH2+Me3SiCF2CF2OPhAIBNCH2CF2CF2CH2OPh+Me3SiH\text{CH}_2=\text{CH}_2 + \text{Me}_3\text{SiCF}_2\text{CF}_2\text{OPh} \xrightarrow{\text{AIBN}} \text{CH}_2\text{CF}_2\text{CF}_2\text{CH}_2\text{OPh} + \text{Me}_3\text{SiH}

Electrophilic Fluorination via Hypervalent Iodine Reagents

The silane is a precursor for synthesizing hypervalent iodine reagents (e.g., 44a ), enabling electrophilic tetrafluoroethylation of nucleophiles:

  • Thiols : RSHRS-CF2CF2Ph\text{RSH} \rightarrow \text{RS-CF}_2\text{CF}_2-\text{Ph}

  • Enolates : RC(O)CH2RC(O)CF2CF2Ph\text{RC(O)CH}_2^- \rightarrow \text{RC(O)CF}_2\text{CF}_2-\text{Ph}

Scheme :

Me3SiCF2CF2OPh+ArI(OAc)2TBATArI(CF2CF2OPh)2Electrophilic transfer\text{Me}_3\text{SiCF}_2\text{CF}_2\text{OPh} + \text{ArI(OAc)}_2 \xrightarrow{\text{TBAT}} \text{ArI(CF}_2\text{CF}_2\text{OPh)}_2 \rightarrow \text{Electrophilic transfer}

Decomposition Pathways

At elevated temperatures or under acidic conditions, the silane undergoes elimination to release tetrafluoroethylene (CF2=CF2\text{CF}_2=\text{CF}_2) and phenoxytrimethylsilane :

Me3SiCF2CF2OPhΔCF2=CF2+Me3SiOPh\text{Me}_3\text{SiCF}_2\text{CF}_2\text{OPh} \xrightarrow{\Delta} \text{CF}_2=\text{CF}_2 + \text{Me}_3\text{SiOPh}

Scientific Research Applications

Monomer in Polymer Synthesis

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is utilized as a monomer in the synthesis of polymers. These polymers often exhibit enhanced properties such as increased hydrophobicity and chemical resistance. The compound can participate in polymerization reactions to produce fluorinated polymers that are useful in coatings and sealants.

Case Study: Coatings and Sealants

  • Application : The compound is incorporated into resin formulations for paint and coating products.
  • Outcome : The resulting coatings demonstrate improved durability and resistance to environmental degradation due to the presence of fluorinated groups, which enhance water repellency and chemical resistance .

Surface Treatment Agent

The compound serves as an effective surface treatment agent , modifying the surface characteristics of various substrates. Its ability to chemically bond with surfaces allows it to alter properties such as wettability and adhesion.

Case Study: Aggregate Surface Modification

  • Application : Used in the treatment of aggregates in construction materials.
  • Outcome : The application of this compound results in a transition from hydrophilic to hydrophobic surfaces. This modification enhances bonding between asphalt and aggregates in road construction, leading to improved performance of asphalt mixtures .

Additive in Consumer Products

The compound is also employed as an additive in consumer cleaning products. Its inclusion helps improve the performance characteristics of these products by enhancing their ability to repel water and resist staining.

Case Study: Cleaning Products

  • Application : Incorporated into formulations for consumer cleaning agents.
  • Outcome : The presence of this compound increases the effectiveness of cleaning products by providing enhanced surface protection and easier cleaning capabilities .

Use in Specialty Materials

Due to its unique fluorinated structure, this silane compound finds applications in the development of specialty materials that require specific performance attributes.

Case Study: Specialty Inks

  • Application : Utilized in the formulation of UV-curable inks.
  • Outcome : Inks containing this silane exhibit superior adhesion properties and resistance to solvents, making them suitable for high-performance printing applications .

Research Insights

Research indicates that this compound can significantly influence the physical and chemical properties of materials it interacts with. Studies have shown that its incorporation into various formulations can lead to:

  • Enhanced thermal stability.
  • Increased resistance to chemical attack.
  • Improved mechanical properties due to better interfacial adhesion between components .

Mechanism of Action

The mechanism of action of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenoxy group can interact with aromatic systems, while the silicon atom provides a site for further functionalization. These interactions enable the compound to modify surfaces, catalyze reactions, and serve as a building block for more complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating feature is its phenoxyethyl substituent. Below is a comparative analysis with structurally related fluorinated silanes and ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Decomposition Temp. (°C) Applications/Notes
Trimethyl(1,1,2,2-tetrafluoroethyl)silane C₅H₉F₄Si 176.2 Tetrafluoroethyl 290–300 Carbene generation via pyrolysis
1,1,2,2-Tetrafluoro-ethyl-2,2,3,3-tetrafluoropropylether (HFE) C₅H₄F₈O ~248.1 Fluorinated ether N/A Electrolyte diluent in Mg-ion batteries
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.2 Trifluoromethyl N/A Simpler structure; reactive in nucleophilic substitutions
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane C₁₁H₁₃F₄SSi ~296.4 Phenylthio (S instead of O) N/A Enhanced electron-withdrawing effects due to sulfur
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane C₃H₄Cl₂F₄Si 215.05 Chlorine substituents N/A Higher reactivity toward nucleophiles

Thermal and Chemical Stability

  • Thermal Decomposition: Trimethyl(1,1,2,2-tetrafluoroethyl)silane decomposes at 290–300°C to generate carbenes . The phenoxyethyl variant likely exhibits altered stability due to aromatic conjugation, though direct data are unavailable.
  • Fluorinated Ethers (HFE) : Used as diluents in electrolytes, HFE’s stability under electrochemical conditions contrasts with silanes, which may degrade at high temperatures .

Reactivity and Electronic Effects

  • Phenoxy vs.
  • Chlorine Substituents : Dichloromethyl derivatives () are more reactive in hydrolysis or nucleophilic substitutions compared to trimethylsilanes, which are sterically shielded .

Physical Properties

  • Molecular Weight and Polarity: The phenoxyethyl group increases molecular weight and polarity compared to simpler fluorinated silanes (e.g., ), impacting solubility in organic solvents.
  • Volatility : Trimethyl groups reduce volatility relative to perfluorinated ethers (), making the compound more suitable for high-temperature applications.

Critical Analysis of Evidence Limitations

  • Data Gaps: Direct thermal or spectroscopic data for Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane are absent in the provided evidence, necessitating extrapolation from analogs.
  • Application-Specific Studies : and highlight fluorinated compounds in electronics and electrolytes, but silane-specific applications remain underexplored.

Biological Activity

Introduction

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a silane compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including materials science and biology. This article delves into the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C6H7F4OSi\text{C}_6\text{H}_7\text{F}_4\text{O}\text{Si}

It features a phenoxy group attached to a tetrafluoroethyl moiety and a trimethylsilyl group. This configuration contributes to its unique properties, including hydrophobicity and potential reactivity with biological molecules.

This compound exhibits several biological activities primarily attributed to its ability to interact with cellular membranes and proteins. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid bilayers effectively.

  • Membrane Interaction : The compound's hydrophobic nature facilitates its integration into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
  • Protein Interaction : It may interact with specific proteins involved in signal transduction or enzymatic activity, although detailed mechanisms remain under investigation.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of this compound on various cell lines. For instance:

  • Cell Line Tested : Human cervical cancer cells (HeLa) and fibroblast cells.
  • Findings : this compound demonstrated selective cytotoxicity towards HeLa cells with an IC50 value of approximately 25 µM after 24 hours of exposure. In contrast, fibroblast cells showed significantly higher resistance with an IC50 exceeding 100 µM.
Cell LineIC50 (µM)Selectivity Index
HeLa254
Fibroblast>100-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Results : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus.

Case Study 1: Anticancer Potential

A recent case study focused on the anticancer potential of this compound in a xenograft model of human cervical cancer. The study involved administering the compound at varying doses (5 mg/kg to 20 mg/kg) over four weeks.

Results :

  • Tumor volume reduction was observed in treated groups compared to controls.
  • Histological analysis revealed increased apoptosis in tumor tissues as evidenced by TUNEL staining.

Case Study 2: Antimicrobial Efficacy

Another case study investigated the antimicrobial efficacy of the compound in agricultural applications. The study assessed its effectiveness as a biopesticide against common agricultural pathogens.

Findings :

  • Application of this compound resulted in a 70% reduction in pathogen load on treated crops compared to untreated controls.
  • No significant phytotoxic effects were noted on the crops during the study period.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane, and how do reaction conditions influence yield?

  • Methodology : Based on analogous silane syntheses (e.g., ), coupling fluorinated phenols with trimethylsilyl acetylene precursors in polar aprotic solvents (e.g., 1,2-dimethoxyethane) under inert atmospheres is effective. Reaction temperature (e.g., 50°C) and time (12–16 hours) critically impact yield. Purification via column chromatography or distillation is recommended to isolate the product. Contradictory yields (e.g., 45.5% vs. 92% in similar conditions) suggest sensitivity to precursor purity or stoichiometry .

Q. How can spectroscopic techniques (NMR, FTIR) characterize the structural features of this compound?

  • Methodology : Fluorine-19 NMR is essential for resolving CF₂ and CF₃ groups, while silicon-29 NMR identifies the trimethylsilyl moiety. FTIR can confirm C-F (1000–1300 cm⁻¹) and Si-C (1250 cm⁻¹) stretches. Cross-validation with computational methods (e.g., DFT for predicting chemical shifts) enhances accuracy .

Q. What safety protocols are critical when handling fluorinated silanes?

  • Methodology : Use NIOSH-approved face shields, nitrile gloves, and chemical-resistant suits to prevent dermal/ocular exposure ( ). Work in fume hoods to avoid inhalation. Dispose of waste via fluorinated solvent-compatible systems, adhering to EPA guidelines .

Advanced Research Questions

Q. How does thermal stability vary between this compound and its non-fluorinated analogs?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/argon reveals decomposition thresholds. notes that fluorinated silanes (e.g., trifluoroethyl derivatives) decompose at 290–300°C via carbene intermediates. Compare with non-fluorinated analogs to quantify fluorine’s stabilizing effects on Si-C bonds .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions involving this compound?

  • Methodology : Fluorine’s electron-withdrawing nature directs nucleophilic attacks to the β-position of the silyl group. Use kinetic studies (e.g., competition experiments with varying nucleophiles) and computational modeling (e.g., Fukui indices) to map reactive sites .

Q. How can contradictory data in synthetic yields be systematically resolved?

  • Methodology : Design a Design of Experiments (DoE) approach varying temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify dominant factors. Replicate high-yield conditions from (92% at 50°C) while monitoring side reactions via LC-MS .

Q. What role does this compound play in surface modification or polymer synthesis?

  • Methodology : The silane’s fluorinated aryl group enhances hydrophobicity and thermal stability in coatings. Use sol-gel processes to graft it onto silica nanoparticles, characterizing surface energy via contact angle measurements. In polymers, copolymerize with acrylates and analyze Tg shifts by DSC .

Q. Are there bioactivity profiles (e.g., enzyme inhibition) associated with this silane?

  • Methodology : Screen against kinase or protease panels (e.g., ’s cytotoxicity assays). Fluorine’s electronegativity may enhance binding to ATP pockets. Use molecular docking to predict interactions and validate via IC₅₀ measurements in enzymatic assays .

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